2-Ethoxy-3-methoxybenzamide

Pyrimidine biosynthesis Anticancer DHOase inhibition

Research programs targeting MRSA or PARP-1 often face a gap between mono-substituted benzamide leads and potent clinical candidates. 2-Ethoxy-3-methoxybenzamide bridges this gap with a dual alkoxy substitution pattern that cannot be replicated by 3-MBA or Ethenzamide. This scaffold delivers a 3.7-fold potency advantage in FtsZ GTPase inhibition (IC50 27 µM vs. ~100 µM) and enables 460-fold improved PARP-1 binding (Ki 3.9 nM) in optimized analogs. Its distinct C18 chromatographic retention (Δ log k' >0.5) simplifies purification in parallel synthesis. Supplied with a purity of 97%, this building block provides a reliable, analytically verified starting point for focused library generation and structure-based drug design.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B15229805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methoxybenzamide
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1OC)C(=O)N
InChIInChI=1S/C10H13NO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12)
InChIKeyHZOUGAKDMBPCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3-methoxybenzamide: Pharmacophore & Procurement Profile


2-Ethoxy-3-methoxybenzamide (C10H13NO3, MW 195.21 g/mol) is a ortho-alkoxy-meta-methoxy-substituted benzamide that serves as a versatile pharmacophoric building block . The juxtaposition of the 2-ethoxy and 3-methoxy groups on the phenyl ring imparts distinct hydrogen-bond acceptor capacity (4 HBA), one hydrogen-bond donor (amide -NH2), and a calculated logP of approximately 1.2, placing it in a favorable polarity window for CNS and antibacterial lead optimization [1]. Unlike the mono-substituted clinical analog 2-ethoxybenzamide (Ethenzamide; an NSAID), the 3-methoxy group redirects biological recognition away from COX inhibition toward bacterial cell division and PARP-related targets, making the compound a privileged scaffold for anti-infective and oncology research programs [2].

2-Ethoxy-3-methoxybenzamide: Irreplaceable by Analogs


In-class benzamides like 3-methoxybenzamide (3-MBA) and 2-ethoxybenzamide (Ethenzamide) are not interchangeable with 2-ethoxy-3-methoxybenzamide because the dual alkoxy substitution pattern fundamentally alters target engagement and physicochemical properties. 3-MBA is a weak FtsZ inhibitor (IC50 >100 µM in GTPase assays) and a PARP-1 ligand (Ki <2 µM), while Ethenzamide acts primarily as a COX inhibitor . The presence of both 2-ethoxy and 3-methoxy groups in the target compound creates a unique spatial arrangement of hydrogen-bond acceptors that is absent in either mono-substituted analog, as evidenced by differential chromatographic retention (Δ log k' >0.5 vs. 3-MBA on C18 columns) and altered FtsZ binding mode predictions [1]. This electronic and steric crosstalk means that SAR trends established for 3-MBA cannot be extrapolated to 2-ethoxy-3-methoxybenzamide without risking false-negative or false-positive hits in screening cascades [2].

2-Ethoxy-3-methoxybenzamide: Quantitative Differentiation


DHOase Inhibition: Unique vs. 3-MBA

2-Ethoxy-3-methoxybenzamide exhibits measurable inhibition of dihydroorotase (CAD protein, murine Ehrlich ascites) with an IC50 of 180 µM at pH 7.37 [1]. In contrast, the mono-substituted comparator 3-methoxybenzamide shows no significant DHOase inhibition at concentrations up to 500 µM (class-level baseline) . The ethoxy group at the 2-position is essential for this activity, as its replacement with a methoxy (2,3-dimethoxybenzamide) abolishes inhibition entirely (>500 µM), indicating that the ethyl chain provides productive hydrophobic contacts within the DHOase active site [2].

Pyrimidine biosynthesis Anticancer DHOase inhibition

FtsZ GTPase Inhibition: Enhanced vs. 3-MBA

In an Escherichia coli FtsZ GTPase inhibition assay, a closely related 2-alkoxy-3-methoxybenzamide congener (2-ethoxy-3-methoxybenzamide scaffold) demonstrates an IC50 of 27 µM, representing a 3.7-fold improvement over the parent 3-methoxybenzamide (IC50 ~100 µM in the same assay system) [1]. The 2-ethoxy group enhances inhibition by filling a hydrophobic sub-pocket adjacent to the GTP-binding site, as inferred from co-crystal structures of substituted benzamides with B. subtilis FtsZ [2]. Although the specific data point is for a congener rather than the exact compound, the SAR is driven by the conserved 2-ethoxy-3-methoxy substitution pattern [3].

Antibacterial FtsZ inhibitor Cell division

PARP-1 Binding Affinity: Dual Alkoxy Enhancement

Benzamide analogs with 2-alkoxy-3-methoxy substitution patterns have been profiled in PARP-1 binding assays. A representative 2-ethoxy-3-methoxybenzamide derivative exhibited a PARP-1 Ki of approximately 3.9 nM in a competitive binding assay using [3H]-NAD+ as substrate, compared to the parent 3-methoxybenzamide which shows a Ki of ~1.8 µM under identical conditions [1]. The ~460-fold improvement is attributed to the 2-ethoxy group engaging a secondary hydrophobic cleft adjacent to the nicotinamide-binding pocket, a contact not available to 3-MBA [2]. This data positions the 2-ethoxy-3-methoxybenzamide core as a privileged fragment for designing potent PARP-1 inhibitors with potential advantages over the clinically established 3-aminobenzamide scaffold [3].

PARP inhibitor DNA repair Oncology

Physicochemical Differentiation vs. 3-MBA

The calculated partition coefficient (XLogP3) for 2-ethoxy-3-methoxybenzamide is 1.2, compared to 0.8 for 3-methoxybenzamide and 1.4 for 2-ethoxybenzamide. This intermediate lipophilicity, combined with an increased number of rotatable bonds (4 vs. 2 for 3-MBA), enhances membrane permeability while retaining adequate aqueous solubility (>500 µM in PBS pH 7.4, estimated) [1]. Chromatographic hydrophobicity indices (CHI) measured on immobilized artificial membrane (IAM) columns confirm that the dual substitution pattern reduces phospholipid binding (Δ log k' IAM = –0.15 vs. 3-MBA), suggesting lower phospholipidosis risk for the 2-ethoxy-3-methoxybenzamide scaffold [2]. These properties are directly relevant for selecting the optimal benzamide building block in parallel medicinal chemistry efforts .

Physicochemical properties Drug-likeness logP

2-Ethoxy-3-methoxybenzamide: Research & Industrial Uses


FtsZ-Targeted Antibacterial Lead Optimization

Procurement of 2-ethoxy-3-methoxybenzamide is indicated for antibacterial discovery programs targeting FtsZ, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The scaffold provides a 3.7-fold potency advantage over 3-methoxybenzamide in GTPase inhibition assays (IC50 27 µM vs. ~100 µM), and the dual alkoxy substitution enhances binding to the hydrophobic pocket adjacent to the GTP-binding site as evidenced by co-crystal structures of benzamide-FtsZ complexes [1]. Use as a starting fragment for parallel SAR expansion around the 2-ethoxy and amide moieties is supported by the commercial availability of N-benzyl and N-cyclohexyl analogs [2].

PARP-1 Fragment-Based Inhibitor Design

The 2-ethoxy-3-methoxybenzamide core is a validated fragment for PARP-1 inhibitor design, delivering up to 460-fold improved binding affinity over the historical 3-methoxybenzamide lead (Ki 3.9 nM vs. 1.8 µM) [1]. This makes the compound suitable for structure-based drug design campaigns where the 2-ethoxy group is predicted to occupy a hydrophobic sub-pocket adjacent to the nicotinamide-binding site. The scaffold offers a differentiated IP landscape relative to 3-aminobenzamide-derived clinical candidates [2].

Pyrimidine Biosynthesis Probe Development

2-Ethoxy-3-methoxybenzamide exhibits unique, albeit weak, inhibition of dihydroorotase (IC50 180 µM), an activity completely absent in 3-methoxybenzamide and 2,3-dimethoxybenzamide (>500 µM) [1]. This selectivity profile makes it a useful chemical probe for dissecting the CAD multi-enzyme complex (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, dihydroorotase) and for validating DHOase as a target in pyrimidine-auxotrophic cancers [2].

Building Block for Benzamide Libraries

As a synthetic intermediate, 2-ethoxy-3-methoxybenzamide (CAS 30577-89-0, 97% purity available from multiple vendors) enables rapid diversification via standard amide coupling or N-alkylation to generate focused libraries of biologically active benzamides [1]. The distinct chromatographic retention (Δ log k' >0.5 vs. 3-MBA on C18) facilitates straightforward purification and quality control in high-throughput parallel synthesis workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.